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Compound of Interest

Compound Name: Lanicemine

Cat. No.: B1674462

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive resource for understanding and troubleshooting the
challenges associated with the limited efficacy of Lanicemine in Major Depressive Disorder
(MDD).

Frequently Asked Questions (FAQSs)

Q1: What is Lanicemine and how does it differ from ketamine?

Lanicemine (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate
(NMDA) receptor antagonist.[1] Unlike ketamine, which is a potent NMDA receptor channel
blocker, Lanicemine's "low-trapping” nature means it has a faster off-rate from the NMDA
receptor channel. This characteristic was hypothesized to reduce the psychotomimetic side
effects associated with ketamine while retaining its rapid-acting antidepressant effects.[1]
Clinical trials have confirmed that Lanicemine is associated with minimal to no
psychotomimetic or dissociative side effects.[2]

Q2: Why did Lanicemine show initial promise but ultimately fail in later-phase clinical trials?

Early, smaller-scale studies of Lanicemine showed some positive signals in reducing
depressive symptoms. For instance, a Phase Il study with 152 patients reported a statistically
significant greater reduction in the Montgomery-Asberg Depression Rating Scale (MADRS)
score compared to placebo over a 3-week treatment period.[2] However, a larger, subsequent
Phase lIb study (Study 31) involving 302 patients did not show a significant difference between
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Lanicemine and placebo on the primary endpoint at week 6.[3][4] Post-hoc analyses of these
conflicting results suggest that differences in trial design, patient population, and placebo
response rates may have contributed to the divergent outcomes.[3] Ultimately, the development
of Lanicemine for MDD was discontinued by AstraZeneca in 2013 due to its failure to meet
study endpoints.[1]

Q3: What are the leading hypotheses for Lanicemine's limited efficacy?
Several factors may have contributed to Lanicemine's limited efficacy in larger trials:

e Suboptimal Dosing: There is speculation about a potential inverted U-shaped dose-response
curve for NMDA receptor modulators, suggesting that the doses used in the larger trials (50
mg and 100 mg) may not have been optimal.[5]

o Patient Heterogeneity: The broad patient populations in the larger trials may have masked
the beneficial effects of Lanicemine in specific subgroups of patients with MDD.[3]

» Trial Design: Differences in the duration of treatment, frequency of infusions, and the nature
of the placebo control across studies may have influenced the outcomes.[3]

 Distinct Neurobiological Effects Compared to Ketamine: While both target the NMDA
receptor, their downstream effects may differ. For example, studies have shown that
ketamine, but not Lanicemine, increases prefrontal global brain connectivity, a potential
biomarker for antidepressant response.

Troubleshooting Guides
Preclinical In Vitro and In Vivo Experiments
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Issue Potential Cause Troubleshooting Steps

. Perform a dose-response
Inconsistent NMDA receptor ] ) ] ] ]
o Suboptimal Lanicemine curve to determine the optimal
antagonism in cell-based ) N ]
concentration. IC50 for your specific cell line
assays. ) N
and experimental conditions.

Prepare fresh solutions of
Lanicemine for each
] ] ) experiment. Due to its
Issues with Lanicemine ) )
] N chemical properties, prolonged

solution stability. ) )
storage in solution, even when
frozen, may lead to

degradation.

As a non-competitive
antagonist, the efficacy of
) ] Lanicemine can be influenced
High concentration of ] ]
by agonist concentration.
glutamate. )
Ensure consistent and
appropriate glutamate levels in

your assays.

Use cells within a consistent

and narrow passage number
Variability in cell health or range. Ensure cells are healthy
passage number. and not overly confluent, as

this can alter receptor

expression.
Consider the specific
neurobiology of your chosen
) ) depression model. Models with
Lack of behavioral effects in ) ) )
Inappropriate animal model. a strong glutamatergic

rodent models of depression. )
dysregulation component may

be more sensitive to

Lanicemine.

Suboptimal dosing or route of Conduct dose-finding studies

administration. to establish an effective dose
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range for your specific
behavioral paradigm.
Intravenous administration,
similar to clinical trials, may
yield different results than

intraperitoneal injections.

Ensure your studies are
adequately powered to detect
o o modest effect sizes, as
Insufficient statistical power. ) _ )
Lanicemine's antidepressant
effects are likely less robust

than those of ketamine.

Clinical Trial Design and Interpretation
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Issue

Potential Cause

Recommendations for
Future Studies

High placebo response rates

obscuring drug effects.

Patient expectations and non-
specific effects of intravenous

infusions.

Implement a single-blind
placebo lead-in phase to
identify and exclude placebo
responders before

randomization.

Heterogeneity of the patient

population.

Utilize biomarker-driven patient
stratification to enrich the study
population with individuals
more likely to respond to

NMDA receptor modulation.

Failure to meet primary

efficacy endpoints.

Choice of primary endpoint

and timing of assessment.

Consider co-primary endpoints
that capture both rapid and
sustained antidepressant
effects. The timing of the
primary endpoint should be
carefully justified based on the

drug's mechanism of action.

Inadequate dose selection.

Conduct thorough Phase lla
dose-finding studies to identify
the optimal dose range before
proceeding to larger,

confirmatory trials.

Data Presentation
Summary of Key Lanicemine Clinical Trials in MDD
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: Key
Primary : Adverse
Study Phase N Dosage ) Efficacy
Endpoint o Events
Findings
Generally
well-
Statistically  tolerated;
significant most
Change in improveme  common
100 mg or )
MADRS ntin adverse
150 mg (1V,
Study 9[2] Il 152 score from MADRS event was
3x/week for ] o
baseline at  score for dizziness.
3 weeks)
week 3 both doses  No
compared significant
to placebo.  psychotomi
metic
effects.
No Well-
50 mg or ) significant tolerated
Change in ) )
100 mg (1V, difference with a
MADRS o
Study 31[3] 15 between similar
302 ) ) score from )
[4] infusions ] either adverse
baseline at ) )
over 12 Lanicemine event
week 6 ]
weeks) dose and profile to
placebo. placebo.

Experimental Protocols

Protocol: Assessing NMDA Receptor Target
Engagement with Gamma-Band EEG

This protocol outlines a method to measure changes in electroencephalogram (EEG) gamma-

band power as a biomarker for NMDA receptor antagonist target engagement.

1. Animal Preparation:

o Surgically implant EEG electrodes over the skull of male C57BL/6 mice.
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o Allow a recovery period of at least 10 days post-surgery.
2. EEG Recording:

e Record a stable 30-minute baseline EEG prior to drug administration.
e Administer Lanicemine or vehicle control (e.g., intraperitoneally).
e Continuously record EEG for at least 90 minutes post-administration.

3. Data Analysis:

o Apply a Fast-Fourier Transform (FFT) to the EEG data to generate time-frequency series.

o Calculate the power in the gamma-band frequency range (30-80 Hz).

o Compare the change in gamma-band power from baseline between the Lanicemine and
vehicle-treated groups.

Protocol: Phase llb Clinical Trial for Adjunctive
Lanicemine in MDD (Based on Study 31)

This protocol provides a general framework for a clinical trial investigating the efficacy and
safety of adjunctive Lanicemine.

1. Study Design:

o A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
o Enroll patients with a diagnosis of MDD and a history of inadequate response to at least one
antidepressant.

2. Treatment:

» Patients continue their ongoing antidepressant medication.

e Randomly assign patients to receive intravenous infusions of Lanicemine (e.g., 50 mg or
100 mg) or saline placebo.

o Administer infusions over a specified period (e.g., 15 infusions over 12 weeks).

3. Efficacy Assessments:

« The primary efficacy endpoint is the change in the total score on the Montgomery-Asberg
Depression Rating Scale (MADRS) from baseline to a prespecified timepoint (e.g., week 6).
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Secondary endpoints include response rates (=50% reduction in MADRS score), remission
rates (MADRS score <10), and changes in other depression and functioning scales.

I

. Safety Assessments:

Monitor adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters
throughout the study.

Use scales like the Clinician-Administered Dissociative States Scale (CADSS) to assess for
psychotomimetic effects.
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Caption: Lanicemine's mechanism as a low-trapping NMDA receptor antagonist.
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Caption: A typical workflow for a Phase 1lb clinical trial of Lanicemine.

Caption: A logical approach to troubleshooting inconsistent Lanicemine experiment results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://scholars.mssm.edu/en/publications/adjunctive-lanicemine-azd6765-in-patients-with-major-depressive-d-2/
https://ma1.mdedge.com/index.php/content/nmda-blocker-lanicemine-safely-reduces-depression
https://www.researchgate.net/publication/308756340_Adjunctive_Lanicemine_AZD6765_in_Patients_with_Major_Depressive_Disorder_and_History_of_Inadequate_Response_to_Antidepressants_A_Randomized_Placebo-Controlled_Study
https://pubmed.ncbi.nlm.nih.gov/27681442/
https://pubmed.ncbi.nlm.nih.gov/27681442/
https://pubmed.ncbi.nlm.nih.gov/27681442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5312066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5312066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5312066/
https://www.benchchem.com/product/b1674462#addressing-the-limited-efficacy-of-lanicemine-in-major-depressive-disorder
https://www.benchchem.com/product/b1674462#addressing-the-limited-efficacy-of-lanicemine-in-major-depressive-disorder
https://www.benchchem.com/product/b1674462#addressing-the-limited-efficacy-of-lanicemine-in-major-depressive-disorder
https://www.benchchem.com/product/b1674462#addressing-the-limited-efficacy-of-lanicemine-in-major-depressive-disorder
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674462?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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